molecular formula C11H22ClNO4S B1396937 9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride CAS No. 1332529-85-7

9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride

Cat. No. B1396937
M. Wt: 299.82 g/mol
InChI Key: OFKKRPHLKLFGCO-UHFFFAOYSA-N
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Description

9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride is a chemical compound with the IUPAC name 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride . It has a molecular weight of 299.82 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4S.ClH/c1-12-6-4-11(5-7-12)9-10(3-8-15-11)16-17(2,13)14;/h10H,3-9H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is solid in form . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

  • Spiroaminals Synthesis : Compounds with 1-oxa-7-azaspiro[5.5]undecane ring systems, which are structurally related to 9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride, have been the focus of research due to their challenging chemical synthesis and potential biological applications. Different strategies for synthesizing these spiroaminals have been explored (Sinibaldi & Canet, 2008).

Biological Activity and Applications

  • Platelet Aggregation Inhibition : Novel glycoprotein IIb–IIIa antagonists containing 3-azaspiro[5.5]undec-9-yl nucleus demonstrate potent activity as platelet aggregation inhibitors. This highlights the utility of the monoazaspirocyclic structure in nonpeptide RGD mimics (Pandey et al., 2001).

Chemical Transformations and Reactions

  • Cyclocondensation : β-Oxonitriles are condensed with cyclic ketones in strong acidic conditions to produce compounds with 1-oxa-5-azaspiro[5.5] undec-2-en-4-ones, demonstrating the versatile chemical reactions possible with spirocyclic compounds (Stambach et al., 1994).

Antibacterial Applications

  • Derivatives in Antibacterial Agents : Exploration of spirocyclic derivatives of ciprofloxacin, involving compounds structurally similar to 9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride, demonstrated distinct activity against certain bacterial strains, showcasing their potential in antibacterial applications (Lukin et al., 2022).

Safety And Hazards

The compound is classified as an Eye Irritant (category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

(9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S.ClH/c1-12-6-4-11(5-7-12)9-10(3-8-15-11)16-17(2,13)14;/h10H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKKRPHLKLFGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(CCO2)OS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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